Enecadin hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS-7 involves several steps, starting with the preparation of the pyrimidine core. The process typically includes:
Formation of the Pyrimidine Core: This is achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group.
Attachment of the Piperidinopentyloxy Side Chain: This is done through nucleophilic substitution reactions, where the piperidinopentyloxy group is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production of NS-7 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up the Reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
NS-7 undergoes various chemical reactions, including:
Oxidation: NS-7 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within NS-7.
Substitution: Nucleophilic substitution reactions are common, especially in the synthesis process where different groups are introduced to the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Polar solvents like dimethyl sulfoxide or acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidine core.
Scientific Research Applications
NS-7 has a wide range of scientific research applications, including:
Mechanism of Action
NS-7 exerts its effects by blocking voltage-gated sodium and calcium channels. This action prevents the excessive influx of sodium and calcium ions, which can lead to neuronal damage during ischemic events. By inhibiting these channels, NS-7 helps to stabilize neuronal membranes and reduce excitotoxicity, thereby providing neuroprotection .
Comparison with Similar Compounds
NS-7 is unique in its dual action as a sodium and calcium channel blocker. Similar compounds include:
Gabapentin: Primarily a calcium channel blocker used for neuropathic pain.
Lamotrigine: A sodium channel blocker used for epilepsy and bipolar disorder.
Nimodipine: A calcium channel blocker used to prevent cerebral vasospasm.
Compared to these compounds, NS-7’s dual action provides a broader neuroprotective effect, making it a promising candidate for treating ischemic conditions.
Properties
CAS No. |
178429-67-9 |
---|---|
Molecular Formula |
C21H29ClFN3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine;hydrochloride |
InChI |
InChI=1S/C21H28FN3O.ClH/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25;/h8-11,16H,2-7,12-15H2,1H3;1H |
InChI Key |
VLYZLIWXMLUPLD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F.Cl |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride NS 7 NS-7 |
Origin of Product |
United States |
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